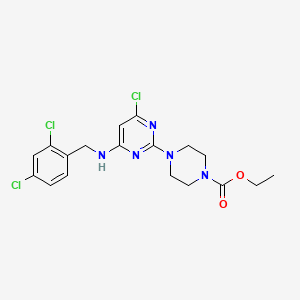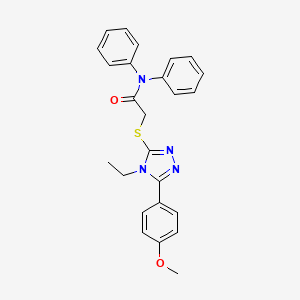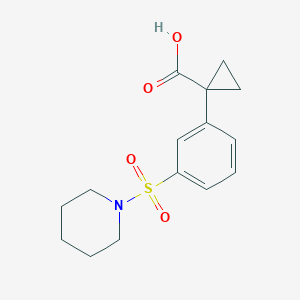
1-(4-Nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is a complex organic compound that features a nitrophenyl group, an oxadiazole ring, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Thioether Formation: The oxadiazole derivative is then reacted with a thiol compound to form the thioether linkage.
Attachment of the Nitrophenyl Group: Finally, the nitrophenyl group is introduced through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone can undergo various types of chemical reactions:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The nitrophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride can be employed.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under acidic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives.
Scientific Research Applications
1-(4-Nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone depends on its specific application:
Medicinal Chemistry: It may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Materials Science: Its electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity or light absorption.
Comparison with Similar Compounds
Similar Compounds
1-(4-Nitrophenyl)-2-(phenylthio)ethanone: Similar structure but lacks the oxadiazole ring.
1-(4-Nitrophenyl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone: Similar structure but with a different substituent on the oxadiazole ring.
Uniqueness
1-(4-Nitrophenyl)-2-((5-(o-tolyl)-1,3,4-oxadiazol-2-yl)thio)ethanone is unique due to the presence of both the nitrophenyl group and the oxadiazole ring, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13N3O4S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-[[5-(2-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C17H13N3O4S/c1-11-4-2-3-5-14(11)16-18-19-17(24-16)25-10-15(21)12-6-8-13(9-7-12)20(22)23/h2-9H,10H2,1H3 |
InChI Key |
CZYYVIBADTZDGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(O2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




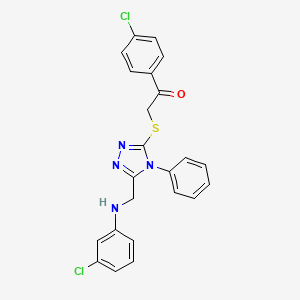
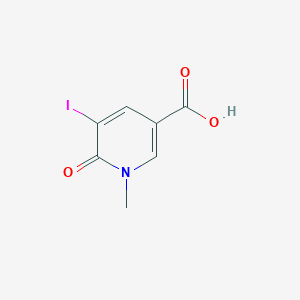
![3-Iodo-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B11783964.png)
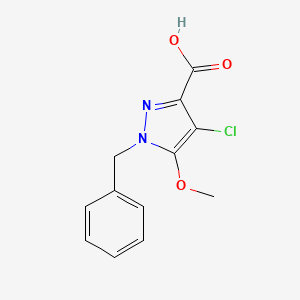
![tert-Butyl 6-chloro-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B11783974.png)
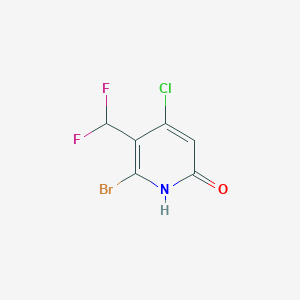


![7-(Chloromethyl)-2-methyl-5-oxo-N-(2,2,2-trifluoroethyl)-5H-thiazolo[3,2-a]pyrimidine-3-carboxamide](/img/structure/B11783996.png)
